molecular formula C9H11NO2 B8547266 3-(Dimethylamino)-4-hydroxybenzaldehyde

3-(Dimethylamino)-4-hydroxybenzaldehyde

Cat. No. B8547266
M. Wt: 165.19 g/mol
InChI Key: OENCWQXOHYCTIO-UHFFFAOYSA-N
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Patent
US05308840

Procedure details

A solution of the compound (2) (1.20 g, 5.74 mmol) obtained above in tetrahydrofuran (25 ml) and 1N hydrochloric acid (15 ml) was stirred at 80° C. for 2 hours. After being cooled, the mixture was slowly poured into a saturated aqueous solution of sodium hydrogencarbonate and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solution was concentrated and used for the next reaction without purification.
Name
compound ( 2 )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[CH:4]([C:5]2[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([N:12]([CH3:14])[CH3:13])[CH:6]=2)[O:3]C1.Cl.C(=O)([O-])O.[Na+]>O1CCCC1>[CH3:13][N:12]([CH3:14])[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[OH:11])[CH:4]=[O:3] |f:2.3|

Inputs

Step One
Name
compound ( 2 )
Quantity
1.2 g
Type
reactant
Smiles
C1COC(C2=CC(=C(C=C2)O)N(C)C)O1
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
used for the next reaction without purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C=1C=C(C=O)C=CC1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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